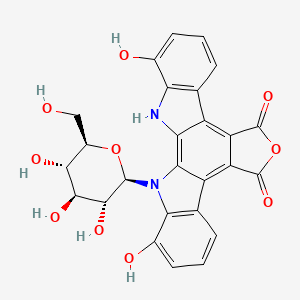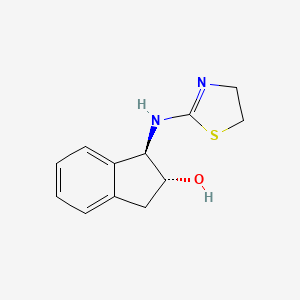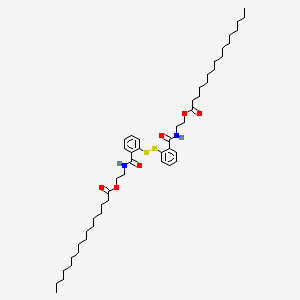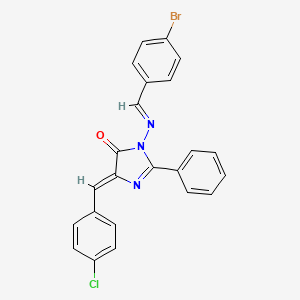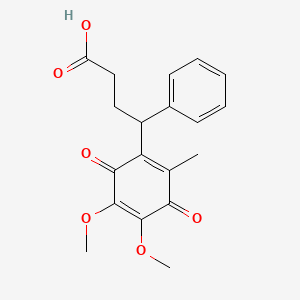
gamma-(4,5-Dimethoxy-3,6-dioxo-2-methyl-1,4-cyclohexadien-1-yl)benzenebutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-(4,5-Dimethoxy-3,6-dioxo-2-methyl-1,4-cyclohexadien-1-yl)benzenebutanoic acid is a complex organic compound with a unique structure that includes a cyclohexadienone ring substituted with methoxy groups and a benzenebutanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gamma-(4,5-Dimethoxy-3,6-dioxo-2-methyl-1,4-cyclohexadien-1-yl)benzenebutanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexadienone ring: This can be achieved through a series of oxidation and substitution reactions, starting from a suitable aromatic precursor.
Introduction of methoxy groups: Methoxylation is typically carried out using methanol and a strong acid catalyst.
Formation of the benzenebutanoic acid moiety: This involves the coupling of the cyclohexadienone intermediate with a benzenebutanoic acid derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Gamma-(4,5-Dimethoxy-3,6-dioxo-2-methyl-1,4-cyclohexadien-1-yl)benzenebutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyclohexadienone ring to a more saturated structure.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce cyclohexanol derivatives.
Scientific Research Applications
Gamma-(4,5-Dimethoxy-3,6-dioxo-2-methyl-1,4-cyclohexadien-1-yl)benzenebutanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its antioxidant and anti-inflammatory properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of gamma-(4,5-Dimethoxy-3,6-dioxo-2-methyl-1,4-cyclohexadien-1-yl)benzenebutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Mitoquinone mesylate: A compound with a similar cyclohexadienone structure, used as a mitochondria-targeted antioxidant.
BGP-15: Another compound with related structural features, studied for its potential therapeutic effects.
Uniqueness
Gamma-(4,5-Dimethoxy-3,6-dioxo-2-methyl-1,4-cyclohexadien-1-yl)benzenebutanoic acid is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its structural features allow for a wide range of chemical modifications, making it a versatile compound for research and development.
Properties
CAS No. |
103186-08-9 |
|---|---|
Molecular Formula |
C19H20O6 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-(4,5-dimethoxy-2-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)-4-phenylbutanoic acid |
InChI |
InChI=1S/C19H20O6/c1-11-15(17(23)19(25-3)18(24-2)16(11)22)13(9-10-14(20)21)12-7-5-4-6-8-12/h4-8,13H,9-10H2,1-3H3,(H,20,21) |
InChI Key |
LTZWZLMNYYAVLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=C(C1=O)OC)OC)C(CCC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


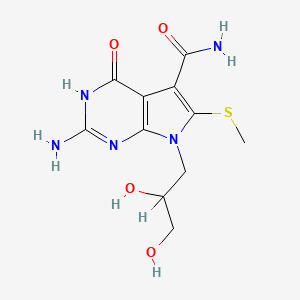
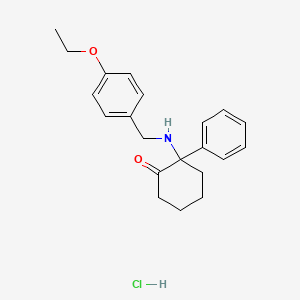
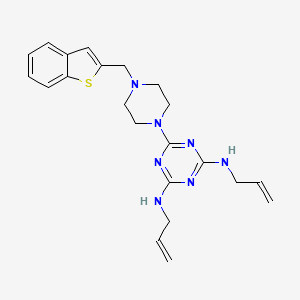
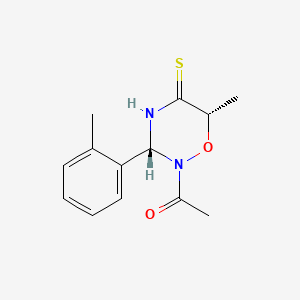
![3-[[4-[[Diamino(phenylazo)phenyl]azo]-1-naphthyl]azo]-N,N,N-trimethylanilinium chloride](/img/structure/B12783285.png)
![(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12783295.png)

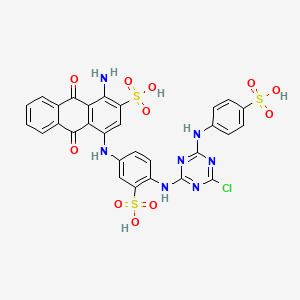
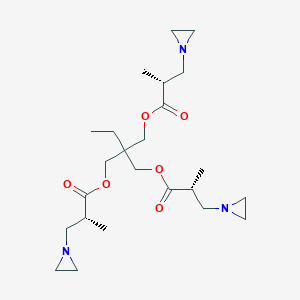
![1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12783334.png)
